molecular formula C18H17N3O2S B3001358 N-[(3-methoxyphenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide CAS No. 1112006-75-3

N-[(3-methoxyphenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B3001358
CAS No.: 1112006-75-3
M. Wt: 339.41
InChI Key: BQRGYNCBHSUXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-methoxyphenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as an antimicrobial, antiviral, and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-[(3-methoxyphenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

N-[(3-methoxyphenyl)methyl]-2-(phenylamino)-1,3-thiazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenylmethyl and phenylamino substituents enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-anilino-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-15-9-5-6-13(10-15)11-19-17(22)16-12-24-18(21-16)20-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRGYNCBHSUXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.